High-Affinity Binding to Human ORL1 Receptor Differentiates Ro65-6570 from Lead Compound 1a
In competitive binding assays using HEK293 cells expressing the human ORL1 receptor, (RS)-8-(acenaphthen-1-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro65-6570) demonstrates a Ki of 0.52 nM . This value represents an approximately 10-fold improvement in affinity compared to the class progenitor, compound 1a (8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one), which exhibited a Ki in the low nanomolar range in initial studies [1].
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 0.52 nM |
| Comparator Or Baseline | Compound 1a (estimated low nM range based on lead discovery context) |
| Quantified Difference | ~10-fold improvement (class-level inference) |
| Conditions | Competitive binding assay in transfected HEK293 cells expressing human ORL1 receptor |
Why This Matters
This quantifiable increase in receptor affinity makes Ro65-6570 a more potent tool for probing NOP receptor function, especially in systems with low receptor expression or where high ligand efficiency is critical.
- [1] Röver, S. et al. (2000). High-affinity, non-peptide agonists for the ORL1 (orphanin FQ/nociceptin) receptor. Journal of Medicinal Chemistry, 43(7), 1329-1338. View Source
